molecular formula C11H8ClN3 B12973280 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline

4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline

Cat. No.: B12973280
M. Wt: 217.65 g/mol
InChI Key: MFTVEWKAIGLDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and quinoxaline ring system, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under refluxing conditions in dioxane, leading to the formation of the desired pyrazoloquinoxaline derivatives . The yields of these reactions are generally high, ranging from 61% to 84%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted pyrazoloquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair . These interactions contribute to its biological activities, including its potential antiviral and antimicrobial effects.

Comparison with Similar Compounds

4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-8-methylpyrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C11H8ClN3/c1-7-2-3-8-10(6-7)15-9(4-5-13-15)11(12)14-8/h2-6H,1H3

InChI Key

MFTVEWKAIGLDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=CC=NN32)Cl

Origin of Product

United States

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